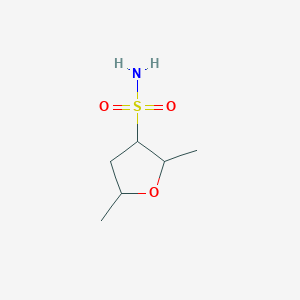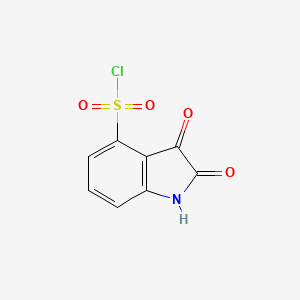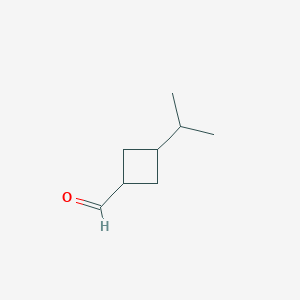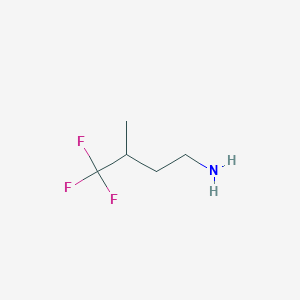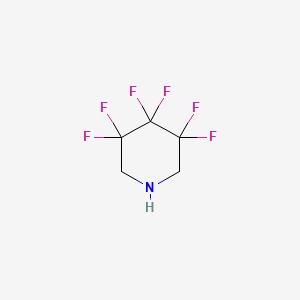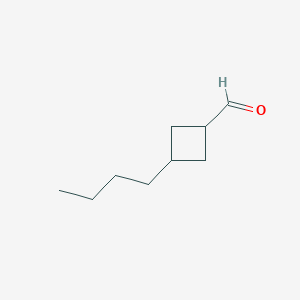
3-Butylcyclobutane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butylcyclobutane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes, specifically cyclobutane derivatives It features a cyclobutane ring substituted with a butyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclobutane-1-carbaldehyde can be achieved through several methodsThis can be done using reagents like ozone for oxidative cleavage or via hydroformylation reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or rhodium complexes can be employed to facilitate the cyclization and functionalization steps .
化学反应分析
Types of Reactions: 3-Butylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenation agents, nucleophiles
Major Products Formed:
Oxidation: 3-Butylcyclobutane-1-carboxylic acid
Reduction: 3-Butylcyclobutan-1-ol
Substitution: Various substituted cyclobutane derivatives
科学研究应用
3-Butylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of cycloalkane reactivity and stability.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-Butylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and biological processes, making it a compound of interest for further biochemical studies .
相似化合物的比较
Cyclobutane-1-carbaldehyde: Lacks the butyl substitution, making it less hydrophobic and potentially less reactive.
3-Methylcyclobutane-1-carbaldehyde: Features a methyl group instead of a butyl group, leading to different steric and electronic effects.
Cyclopentane-1-carbaldehyde: Contains a five-membered ring, which affects its ring strain and reactivity compared to the four-membered cyclobutane ring
Uniqueness: 3-Butylcyclobutane-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butyl group enhances its hydrophobicity and can influence its reactivity and interactions with other molecules .
属性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC 名称 |
3-butylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-2-3-4-8-5-9(6-8)7-10/h7-9H,2-6H2,1H3 |
InChI 键 |
OYGSCOHRXFWDCH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CC(C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13202889.png)

![(3S)-3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13202892.png)
![5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202899.png)
![6-Methyl-6-azaspiro[4.5]decan-9-one](/img/structure/B13202912.png)
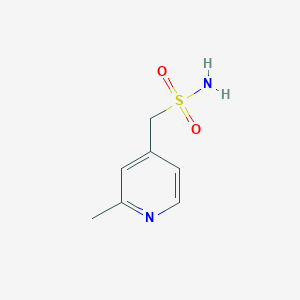
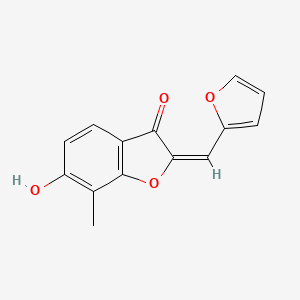
![3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid](/img/structure/B13202939.png)
